molecular formula C13H20N4 B1470504 2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine CAS No. 1412957-33-5

2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine

Cat. No. B1470504
CAS RN: 1412957-33-5
M. Wt: 232.32 g/mol
InChI Key: NNWSRUQEKHUIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine, also referred to as CX-4945, is a novel and potent inhibitor of protein kinase CK2. It belongs to the class of organic compounds known as phenylimidazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring linked to a piperidine ring through a carbon bond . The molecular weight is 232.32 g/mol.

Scientific Research Applications

Pharmaceutical Research: Antifungal Agents

This compound has been explored for its potential as an antifungal agent. The presence of the pyrimidinamine moiety suggests that it could interfere with the synthesis of fungal DNA and RNA, thereby inhibiting fungal growth. This application is particularly relevant in the development of new treatments for fungal infections that are resistant to current medications .

Agricultural Chemistry: Fungicides

In the agricultural sector, this compound could be used to create fungicides that protect crops from fungal pathogens. Its structural similarity to other pyrimidinamines, known for their fungicidal properties, indicates that it could be effective in preventing crop diseases, leading to increased yield and food security .

Cancer Research: Kinase Inhibition

Kinases are enzymes that play a significant role in cell signaling and cancer progression. This compound’s framework indicates potential for kinase inhibition, which could lead to the development of targeted cancer therapies .

properties

IUPAC Name

2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-9-4-2-3-7-17(9)12-8-11(14)15-13(16-12)10-5-6-10/h8-10H,2-7H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWSRUQEKHUIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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